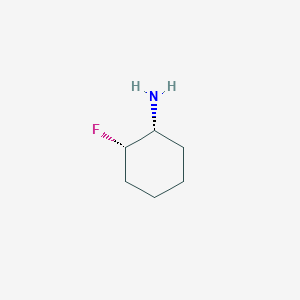![molecular formula C23H18N4O B12281047 (2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone CAS No. 821767-25-3](/img/structure/B12281047.png)
(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- is a complex organic compound that features both indazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- typically involves multi-step organic reactions. One common approach is the condensation of 2-[(1H-indazol-5-ylmethyl)amino]benzaldehyde with indole-3-carboxaldehyde under acidic conditions. This reaction forms the desired methanone derivative through a series of nucleophilic addition and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a wide range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- involves its interaction with specific molecular targets. The indazole and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 2-phenyl-1H-indazole share structural similarities and exhibit similar biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
Methanone, [2-[(1H-indazol-5-ylmethyl)amino]phenyl]-1H-indol-3-yl- is unique due to the combination of both indazole and indole moieties in a single molecule. This dual functionality enhances its ability to interact with a broader range of biological targets, making it a versatile compound in scientific research and pharmaceutical development.
Eigenschaften
CAS-Nummer |
821767-25-3 |
|---|---|
Molekularformel |
C23H18N4O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[2-(1H-indazol-5-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C23H18N4O/c28-23(19-14-25-21-7-3-1-5-17(19)21)18-6-2-4-8-22(18)24-12-15-9-10-20-16(11-15)13-26-27-20/h1-11,13-14,24-25H,12H2,(H,26,27) |
InChI-Schlüssel |
KBOVRIYNPJDICO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)NN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)

![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)



![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)



![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)
